2-[3-[Bis(2-hydroxyethyl)amino]propyl-octadecylamino]ethanol;hydrofluoride

Catalog No.
S538008
CAS No.
6818-37-7
M.F
C27H59FN2O3
M. Wt
478.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[3-[Bis(2-hydroxyethyl)amino]propyl-octadecylami...

CAS Number

6818-37-7

Product Name

2-[3-[Bis(2-hydroxyethyl)amino]propyl-octadecylamino]ethanol;hydrofluoride

IUPAC Name

2-[3-[bis(2-hydroxyethyl)amino]propyl-octadecylamino]ethanol;hydrofluoride

Molecular Formula

C27H59FN2O3

Molecular Weight

478.8 g/mol

InChI

InChI=1S/C27H58N2O3.FH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28(22-25-30)20-18-21-29(23-26-31)24-27-32;/h30-32H,2-27H2,1H3;1H

InChI Key

XSEKRGNRBZNHEB-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Elmex, Elmex gelee, Elmex protector, N-octadecyltrimethylenediamine-N,N,N'-tris(2-ethanol)dihydrofluoride, Olaflur

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCCN(CCO)CCO)CCO.F

The exact mass of the compound Olaflur is 386.1754 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Cariostatic Agents - Fluorides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antiplaque; Hair fixing; Oral care. However, this does not mean our product can be used or applied in the same or a similar way.

Olaflur is a fluoride-containing compound primarily utilized in dental care products to prevent dental caries and treat sensitive teeth. It is classified as an amine fluoride, specifically a cationic surfactant with a long hydrocarbon chain, which imparts unique properties beneficial for oral health. The chemical formula for Olaflur is C27H60F2N2O3C_{27}H_{60}F_{2}N_{2}O_{3}, and it has a molar mass of 498.785 g/mol. This compound has been in use since 1966 and is often found in formulations such as toothpastes, gels, and mouth rinses aimed at enhancing dental hygiene by providing cariostatic effects .

, including:

  • Oxidation: While not common in its typical applications, Olaflur can be oxidized under specific conditions.
  • Reduction: This reaction is crucial during its synthesis, particularly converting fatty acids into primary amines.
  • Substitution: Olaflur participates in substitution reactions involving its fluoride component .

The reactions are facilitated by various reagents and catalysts, ensuring the compound's efficacy in dental care applications.

Olaflur exhibits significant biological activity, particularly against oral bacteria. It has been investigated for its antibacterial properties, especially against Streptococcus mutans, a bacterium linked to dental caries. Studies indicate that Olaflur can inhibit the growth of this bacterium on surfaces, thereby contributing to its cariostatic effects. Its mechanism of action involves the incorporation of fluoride ions into tooth enamel, enhancing remineralization and providing protection against demineralization .

The synthesis of Olaflur typically begins with cattle tallow, which contains fatty acids like stearic acid. The process involves several steps:

  • Hydrolysis: Fatty acids are hydrolyzed to obtain corresponding amides.
  • Catalytic Reduction: These amides are reduced to primary amines, primarily octadecylamine.
  • Addition of Acrylonitrile: This step forms N-alkyl-1,3-propanediamines.
  • Final Reactions: Further

Olaflur has diverse applications in:

  • Dental Care: As an ingredient in toothpaste and mouthwash formulations to prevent caries and treat sensitive teeth.
  • Research: Used as a model compound for studying fluoride incorporation into organic molecules.
  • Medical Treatments: Investigated for potential therapeutic effects on enamel decalcification and other oral health issues .

Research has focused on Olaflur's interactions with various biological systems, particularly its effects on oral bacteria. Studies have demonstrated that Olaflur can significantly reduce the viability of Streptococcus mutans, showcasing its potential as an effective antimicrobial agent in dental products. Additionally, the compound's surfactant properties enhance its ability to form protective films on teeth, facilitating better fluoride incorporation and retention .

Olaflur shares similarities with several other fluoride compounds used in dental care. Notable comparisons include:

CompoundDescriptionUnique Features
Sodium FluorideA common fluoride used in dental productsDissociates immediately in water
Sodium MonofluorophosphateAnother fluoride compound used in toothpasteRequires hydrolysis for fluoride release
DectaflurSimilar cationic surfactant with fluorideOften used in combination with Olaflur

Uniqueness of Olaflur: Unlike other fluoride compounds, Olaflur's long lipophilic hydrocarbon chain provides exceptional surfactant properties that allow it to form protective films on teeth. This enhances fluoride incorporation into enamel more effectively than many traditional fluoride sources .

Olaflur (IUPAC name: 2-[{3-[bis(2-hydroxyethyl)amino]propyl}(octadecyl)amino]ethanol dihydrofluoride) is classified as an amine fluoride, a subgroup of organofluorine compounds characterized by a fluoride ion bound to a surfactant-like organic amine structure. Its molecular formula, C₂₇H₆₀F₂N₂O₃, reflects a complex architecture comprising:

  • A lipophilic octadecyl chain (C₁₈H₃₇) derived from stearic acid.
  • A hydrophilic diethanolamine-propylenediamine backbone with two hydroxyethyl groups.
  • Two fluoride ions counterbalancing the cationic amine.

Structurally, olaflur belongs to the quaternary ammonium surfactant family, enabling both fluoride delivery and enamel adhesion. Its amphiphilic nature allows the formation of micellar structures on dental surfaces, enhancing fluoride retention compared to inorganic fluorides like sodium fluoride.

PropertyValueSource
Molecular Weight498.785 g/mol
CAS Registry6818-37-7
SMILES NotationF.F.CCCCCCCCCCCCCCCCCCN(CCO)CCCN(CCO)CCO

Discovery Timeline and Patent History of Olaflur (1966–Present)

Olaflur’s development traces to mid-20th-century dental research:

  • 1954: Early studies demonstrated organic amines’ ability to enhance fluoride penetration into enamel.
  • 1957: Swiss researchers Mühlemann and König published seminal work on amine fluorides’ superior enamel protection compared to inorganic fluorides.
  • 1963: GABA AG (Basel) filed the foundational patent (CH3083143) for amine fluoride formulations, including olaflur.
  • 1966: Commercialized in Europe as a key ingredient in Elmex toothpaste, marking the first clinical use.
  • 1980: Granted EU approval under ATC code A01AA03 for caries prophylaxis.
  • 2007: Listed in the FDA OTC Anticaries Monograph (M021) as an approved active ingredient.

Key patents shaping olaflur’s applications include:

Patent NumberYearInnovation
EP2934689B12015Olaflur-acidic polymer oral care gels
US20010006622A12001Synthesis of high-purity amine fluorides
WO1998022427A11998Stabilized olaflur mouth rinses

Regulatory Status in Global Dental Product Markets

Olaflur’s regulatory approvals reflect its role as a cornerstone of preventive dentistry:

European Union

  • EMA: Approved since 1980, with periodic safety updates (PSURs) under EU reference date 22/01/1980.
  • Indications: Caries prophylaxis, enamel refluoridation, and dentin hypersensitivity relief.

United States

  • FDA: Included in the OTC Anticaries Monograph M021 since 2007, permitting use in toothpaste (850–1,150 ppm F⁻) and professional gels.
  • Labeling Requirements: Mandatory warnings about pediatric ingestion risks and directions for supervised use in children under 12.

Other Regions

  • Canada: Marketed under Natural Health Product Number 80015625 for OTC anticaries products.
  • Japan: Classified as a quasi-drug under the Pharmaceuticals and Medical Devices Act.

Global sales exceed $150 million annually, primarily through brands like Elmex (Colgate-Palmolive) and Meridol (GABA). Regulatory challenges persist in regions with strict fluoride concentration limits, such as Australia (max 1,000 ppm F⁻ in OTC products).

The industrial synthesis of Olaflur begins with tall oil fatty acids, which are obtained as byproducts from the Kraft pulping process in the softwood paper industry [1] [2] [3]. These renewable feedstocks contain predominantly stearic acid (C₁₇H₃₅COOH), which serves as the primary starting material for Olaflur production through a series of well-defined derivatization pathways [1] .

The initial hydrolysis step involves the liberation of free fatty acids from cattle tallow through either acid or base-catalyzed hydrolysis [1] [5]. This process typically achieves yields of 85-95% and results in a mixture containing mainly stearic acid along with minor amounts of palmitic and oleic acids [2] [6]. The fatty acid composition varies depending on the source and processing conditions, with stearic acid representing the major component at concentrations exceeding 40-50% of the total fatty acid content [3] [7].

Following hydrolysis, the amidation pathway converts stearic acid to the corresponding amide through reaction with ammonia under elevated temperatures [1] . This transformation represents a critical intermediate step, as the amide functionality serves as the precursor for subsequent reduction to the primary amine. Industrial implementations typically employ temperatures ranging from 150-200°C with ammonia pressures of 5-15 bar, achieving conversions of 80-90% [8] [9].

The derivatization pathways for tall oil fatty acids offer several advantages for industrial-scale production. The renewable nature of the feedstock provides environmental benefits compared to petroleum-derived alternatives [2] [6]. Additionally, the established infrastructure for tall oil processing in pulp and paper facilities enables cost-effective sourcing of raw materials [3] [7]. The high degree of unsaturation in tall oil fatty acids also facilitates subsequent chemical modifications through well-established oleochemical transformations [2] [10].

Process optimization in tall oil fatty acid derivatization focuses on maximizing yields while minimizing energy consumption. Fractional distillation techniques are employed to separate and purify individual fatty acid components [3] [7]. Advanced distillation configurations, including vacuum rectification and molecular distillation, enable the production of high-purity stearic acid fractions suitable for pharmaceutical-grade applications [6] [10]. The integration of these purification steps with downstream synthetic transformations represents a key consideration in industrial process design [7] [11].

Catalytic Hydrogenation Strategies for Amine Intermediate Synthesis

The catalytic hydrogenation of fatty acid amides to primary amines represents a cornerstone technology in Olaflur synthesis, requiring carefully optimized catalyst systems to achieve high selectivity and conversion rates [12] [13] [14]. The transformation of stearamide to octadecylamine proceeds through a complex mechanism involving hemiaminal formation, followed by elimination and subsequent hydrogenation to yield the desired primary amine product [14] [15].

Heterogeneous catalyst systems dominate industrial applications due to their ease of separation and recyclability [12] [16] [17]. Raney nickel catalysts have traditionally been employed for large-scale fatty amine production, operating at temperatures of 120-180°C and hydrogen pressures of 20-50 bar [18] [9]. These systems achieve selectivities to primary amines of 75-85%, although they require relatively harsh operating conditions and exhibit limited functional group tolerance [12] [19].

Palladium-based catalysts supported on activated carbon (Pd/C) offer improved selectivity profiles, particularly for fine chemical applications requiring high-purity products [12] [19]. Operating conditions are typically milder, with temperatures of 80-120°C and pressures of 10-30 bar, while achieving primary amine selectivities of 80-90% [13] [14]. The lower operating severity reduces energy requirements and minimizes unwanted side reactions, including over-hydrogenation and catalyst deactivation [16] [17].

Platinum on alumina (Pt/Al₂O₃) catalysts demonstrate excellent performance for high-purity applications, achieving primary amine selectivities of 85-92% under moderate conditions of 100-150°C and 15-40 bar hydrogen pressure [12] [20]. Recent advances in magnetocatalysis have enabled operation under even milder conditions, with temperatures as low as 150°C and pressures reduced to 3 bar or even ambient conditions [20]. These innovations utilize iron carbide nanoparticles to provide localized heating through magnetic induction, significantly reducing energy requirements while maintaining high catalytic activity [20].

Homogeneous catalyst systems based on ruthenium complexes with tripodal ligands (Ru/Triphos) represent cutting-edge technology for selective amide hydrogenation [14] [9] [15]. These systems operate under remarkably mild conditions of 70-130°C and 5-30 bar, while achieving primary amine selectivities of 88-95% [13] [21]. The metal-ligand cooperation mechanism enables C-O bond cleavage pathways that favor formation of higher amines over alcohols [14] [15]. However, catalyst separation and recovery remain challenging for industrial implementation [19] [17].

Bimetallic catalyst systems, particularly palladium-rhenium combinations, offer enhanced selectivity through synergistic effects between the metal components [22] [23]. These catalysts achieve primary amine selectivities of 90-95% by promoting hydrogen activation on palladium sites while facilitating selective C-O bond cleavage at rhenium oxide centers [22]. The direct interaction between metal components is crucial for optimal performance, requiring careful preparation techniques to ensure intimate contact between the active phases [23].

Cobalt-based catalysts have emerged as sustainable alternatives to precious metal systems, offering primary amine selectivities of 82-88% under moderate conditions of 90-140°C and 10-35 bar [12] [24]. Recent developments in cobalt-scandium bimetallic systems demonstrate broad substrate scope and excellent functional group tolerance, making them attractive for industrial applications where cost considerations are paramount [24].

Ethylene Oxide Quenching: Controlling Hydroxyethyl Side Chains

The ethylene oxide addition step in Olaflur synthesis represents a critical transformation that introduces multiple hydroxyethyl substituents onto the amine nitrogen centers [1] [25] [26]. This ethoxylation process requires precise control of reaction parameters to achieve the desired degree of substitution while minimizing unwanted side reactions that can compromise product quality and yield [26] [27].

Ethylene oxide reactivity is characterized by its high electrophilicity and tendency to undergo ring-opening reactions with nucleophilic species containing active hydrogen atoms [26] [27]. In the context of Olaflur synthesis, the primary and secondary amine functionalities serve as nucleophilic centers that readily react with ethylene oxide to form 2-hydroxyethyl substituents [1] [26]. The reaction proceeds through an SN2 mechanism, with the rate dependent on the nucleophilicity of the amine and the electrophilicity of the ethylene oxide [26] [28].

Temperature control is paramount in ethylene oxide quenching, with optimal operating ranges of 60-80°C providing the best balance between reaction rate and selectivity [26] [27]. Higher temperatures above 80°C lead to increased formation of dioxane byproducts through intramolecular cyclization reactions [26]. Additionally, elevated temperatures promote the activated monomer mechanism, which favors formation of polyethylene glycol oligomers rather than the desired controlled ethoxylation products [27].

Addition rate control represents another critical parameter, with slow addition rates of 0.5-2.0 mol/h providing optimal selectivity to the desired hydroxyethyl products [26] [27]. Rapid ethylene oxide addition leads to local concentration spikes that promote over-ethoxylation and formation of higher oligomers [27]. The controlled addition strategy enables precise stoichiometric control and minimizes heat evolution, which can otherwise lead to temperature excursions and reduced selectivity [26].

Catalyst selection for ethylene oxide addition typically involves basic catalysts that facilitate the nucleophilic attack of the amine on the ethylene oxide ring [26] [27]. Solid polymeric acids and ion exchange resins have been employed for specialized applications, particularly when methanol or other alcohols are present in the reaction mixture [26]. However, for amine ethoxylation, basic conditions are generally preferred to enhance nucleophilicity and prevent premature protonation of the amine functionality [27] [28].

Water content must be carefully controlled within the range of 2-8% by weight to prevent unwanted hydrolysis reactions while maintaining optimal reaction kinetics [26] [27]. Excessive water content leads to competitive hydrolysis of ethylene oxide to ethylene glycol, reducing the effective concentration of ethoxylating agent [27]. Conversely, completely anhydrous conditions can lead to reduced reaction rates and increased formation of cyclic byproducts [26].

pH control within the range of 8.5-9.5 provides optimal conditions for selective ethylene oxide addition [26] [27]. Basic conditions enhance the nucleophilicity of the amine nitrogen atoms while suppressing acid-catalyzed side reactions that can lead to unwanted cyclization or rearrangement products [27]. The pH is typically maintained through addition of alkali metal hydroxides or organic bases such as triethylamine [26].

Residence time optimization requires 2-6 hours to achieve complete conversion while minimizing thermal degradation [26] [27]. Longer residence times beyond 6 hours can lead to increased formation of colored impurities and thermal decomposition products [27]. Process monitoring through regular sampling and analysis enables real-time adjustment of operating parameters to maintain optimal product quality [26].

Industrial-Scale Purification Challenges and Byproduct Management

Industrial-scale purification of Olaflur presents significant technical and economic challenges due to the complex mixture of products and byproducts generated during the multi-step synthesis [29] [30] [31]. The purification strategy must address removal of unreacted starting materials, catalyst residues, organic solvents, and various byproducts while maintaining product quality specifications required for pharmaceutical applications [29] [30].

Distillation processes serve as the primary separation technique for removing volatile impurities and unreacted fatty acids [29] [31] [32]. Industrial distillation systems operate under vacuum conditions to minimize thermal degradation of heat-sensitive components [33] [31]. Typical distillation units achieve separation efficiencies of 85-92% while consuming 12-18 MJ/kg of energy [32]. The design of distillation sequences requires careful consideration of relative volatilities and thermal stability limits to prevent product degradation [31].

Crystallization techniques are employed for removal of inorganic salts and catalyst residues, achieving separation efficiencies of 90-95% with energy requirements of 8-12 MJ/kg [29] [31]. The crystallization process must be carefully controlled to prevent co-crystallization of impurities and ensure consistent crystal morphology [30] [31]. Temperature gradients and seeding strategies are optimized to promote selective crystallization of the desired product while rejecting impurities in the mother liquor [29].

Liquid-liquid extraction enables selective removal of organic byproducts and solvent residues, typically achieving separation efficiencies of 88-94% with energy consumption of 6-10 MJ/kg [29] [31]. The choice of extraction solvent must balance selectivity, environmental impact, and ease of recovery [34] [31]. Multi-stage extraction systems are often employed to maximize separation efficiency while minimizing solvent consumption [29].

Chromatographic purification provides the highest separation efficiency of 95-98% but requires significant energy input of 15-25 MJ/kg [29] [30] [31]. Preparative-scale chromatography systems enable separation of closely related isomers and homologs that cannot be effectively separated by conventional techniques [30]. However, the high cost and complexity of chromatographic systems limit their application to high-value products requiring exceptional purity [29].

Membrane separation technologies offer energy-efficient alternatives for specific purification challenges, achieving separation efficiencies of 85-90% with energy requirements of only 4-8 MJ/kg [29] [35] [31]. Organic solvent nanofiltration has emerged as a promising technology for concentration and purification of organic molecules in non-aqueous media [29]. The selection of appropriate membrane materials and operating conditions is critical for achieving desired separation performance [35].

Byproduct management strategies focus on maximizing resource recovery and minimizing waste generation [34] [36] [32]. Unreacted fatty acids are typically recycled to the hydrolysis stage to maximize overall yield [32]. Organic solvents are recovered through distillation and reused in subsequent batches [34] [32]. Inorganic salts generated during catalyst neutralization can be recovered and potentially reused or sold as byproducts [36] [32].

Final polishing steps achieve product purities of 98-99.5% through selective removal of trace metals and residual solvents [29] [31]. These operations typically consume 2-5 MJ/kg of energy and are critical for meeting pharmaceutical-grade specifications [30] [31]. Advanced analytical techniques are employed to monitor trace impurities and ensure compliance with regulatory requirements [29] [30].

Process integration strategies aim to minimize overall energy consumption and waste generation through heat integration and solvent recycling [37] [36]. Combined heat and power systems can utilize process waste streams to generate steam and electricity, improving overall energy efficiency [36]. The development of continuous processing technologies offers potential advantages in terms of consistent product quality and reduced capital investment [37].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

478.45097191 Da

Monoisotopic Mass

478.45097191 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8NY9L8837D

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Cariostatic Agents

ATC Code

A - Alimentary tract and metabolism
A01 - Stomatological preparations
A01A - Stomatological preparations
A01AA - Caries prophylactic agents
A01AA03 - Olaflu

Pictograms

Irritant

Irritant

Other CAS

6818-37-7

Wikipedia

Olaflur

Use Classification

Cosmetics -> Hair fixing; Antiplaque; Oral care

Dates

Last modified: 02-18-2024
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11: Passos VF, de Vasconcellos AA, Pequeno JH, Rodrigues LK, Santiago SL. Effect of commercial fluoride dentifrices against hydrochloric acid in an erosion-abrasion model. Clin Oral Investig. 2015 Jan;19(1):71-6. doi: 10.1007/s00784-014-1213-6. Epub 2014 Feb 28. PubMed PMID: 24578231.
12: Ganss C, Klimek J, Brune V, Schürmann A. Effects of two fluoridation measures on erosion progression in human enamel and dentine in situ. Caries Res. 2004 Nov-Dec;38(6):561-6. PubMed PMID: 15528912.
13: Aykut-Yetkiner A, Attin T, Wiegand A. Prevention of dentine erosion by brushing with anti-erosive toothpastes. J Dent. 2014 Jul;42(7):856-61. doi: 10.1016/j.jdent.2014.03.011. Epub 2014 Apr 2. PubMed PMID: 24704085.
14: Attin T, Becker K, Wiedemeier DB, Schmidlin PR, Wegehaupt FJ. Anti-erosive effect of a self-assembling peptide gel. Swiss Dent J. 2017;127(10):857-864. PubMed PMID: 29199414.
15: van der Mei HC, Engels E, de Vries J, Busscher HJ. Effects of amine fluoride on biofilm growth and salivary pellicles. Caries Res. 2008;42(1):19-27. Epub 2007 Nov 27. PubMed PMID: 18042986.
16: Hannig C, Gaeding A, Basche S, Richter G, Helbig R, Hannig M. Effect of conventional mouthrinses on initial bioadhesion to enamel and dentin in situ. Caries Res. 2013;47(2):150-61. doi: 10.1159/000345083. Epub 2012 Nov 28. PubMed PMID: 23207875.
17: Tepper SA, Zehnder M, Pajarola GF, Schmidlin PR. Increased fluoride uptake and acid resistance by CO2 laser-irradiation through topically applied fluoride on human enamel in vitro. J Dent. 2004 Nov;32(8):635-41. PubMed PMID: 15476958.
18: Cvikl B, Lussi A, Gruber R. The in vitro impact of toothpaste extracts on cell viability. Eur J Oral Sci. 2015 Jun;123(3):179-85. doi: 10.1111/eos.12177. Epub 2015 Mar 17. PubMed PMID: 25782087.
19: van der Kaaij NC, van der Veen MH, van der Kaaij MA, ten Cate JM. A prospective, randomized placebo-controlled clinical trial on the effects of a fluoride rinse on white spot lesion development and bleeding in orthodontic patients. Eur J Oral Sci. 2015 Jun;123(3):186-93. doi: 10.1111/eos.12186. Epub 2015 Apr 25. PubMed PMID: 25913893; PubMed Central PMCID: PMC5029577.
20: Oosterwaal PJ, Mikx FH, van 't Hof MA, Renggli HH. Short-term bactericidal activity of chlorhexidine gel, stannous fluoride gel and amine fluoride gel tested in periodontal pockets. J Clin Periodontol. 1991 Feb;18(2):97-100. PubMed PMID: 2005233.

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